![molecular formula C10H11NO2 B2719893 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 22245-90-5](/img/structure/B2719893.png)
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a chemical compound with the CAS Number: 22245-90-5 . It has a molecular weight of 177.2 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities . Another synthesis method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-C4H9Li .Molecular Structure Analysis
The IUPAC name of this compound is 7-hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . The InChI code is 1S/C10H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(13)11-9/h4-6,12H,1-3H2,(H,11,13) .Chemical Reactions Analysis
The compound has been used in the synthesis of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives . It has also been used in the synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines having structures with amino, hydroxy substituents at the 7,8-positions of the benzazepine nucleus .Physical And Chemical Properties Analysis
The compound has a melting point range of 241-245 degrees Celsius . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
7-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its derivatives have been evaluated for their dopaminergic activity, showing potential as agonists of central and peripheral dopamine receptors. This activity was evidenced through various methods including measuring effects on renal blood flow, rotational effects in rats, and stimulation of rat striatal adenylate cyclase, indicating both central and peripheral dopaminergic activities. Such compounds are of interest due to their potential applications in treating disorders related to dopaminergic system dysfunction (Pfeiffer et al., 1982).
Pharmacology of Benzodiazepine Metabolites
Benzodiazepine metabolites, including those derived from this compound, have been studied for their pharmacological properties. These studies highlight the contrast in central nervous system sedative and anticonvulsant activities between different metabolites, revealing insights into the structure-activity relationships that govern benzodiazepine efficacy (Gall, Kamdar, & Collins, 1978).
Synthesis of Structural Analogues
Research into synthesizing structural analogues of this compound has expanded the chemical toolbox available for developing new pharmacological agents. These efforts have led to the creation of compounds with potential applications in medical science, including the synthesis of analogues with varied substituents to explore their pharmacological activities (Carpenter, Peesapati, & Proctor, 1979).
Antagonistic Activity at Dopamine Receptors
Compounds related to this compound have been identified as antagonists of the D-1 dopamine receptor, contributing to our understanding of dopamine receptor pharmacology. This research has implications for developing treatments for neurological conditions that involve the dopaminergic system (Itoh, Beaulieu, & Kebabian, 1984).
Vasopressin V2 Receptor Antagonist Metabolites
The enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 demonstrates the utility of this compound derivatives in drug development. This work highlights the importance of stereochemistry in the pharmacological properties of drug metabolites (Matsubara et al., 2000).
Wirkmechanismus
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(13)11-9/h4-6,12H,1-3H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVRYCHQAVAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22245-90-5 |
Source
|
Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.